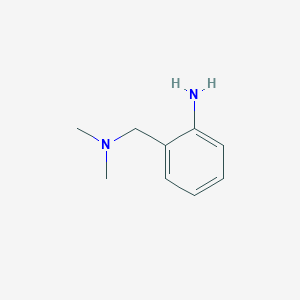

2-((Dimethylamino)methyl)aniline

Description

2-((Dimethylamino)methyl)aniline is a tertiary amine derivative of aniline, characterized by a dimethylamino (-N(CH₃)₂) group attached to a methylene (-CH₂-) linker at the 2-position of the benzene ring. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, polymer chemistry, and catalysis. Its reactivity is influenced by the electron-donating dimethylamino group, which enhances the nucleophilicity of the aromatic amine .

Propriétés

IUPAC Name |

2-[(dimethylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWHZHODENELCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503455 | |

| Record name | 2-[(Dimethylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-62-7 | |

| Record name | 2-[(Dimethylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1904-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Solvent : Tetrahydrofuran (THF) or methanol enhances imine stability.

-

Temperature : Room temperature (25°C) for imine formation; 50–80°C for hydrogenation.

-

Catalyst : Pd/C (5% wt) for hydrogenation achieves >90% conversion.

Table 1: Reductive Amination Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 12–24 hours |

| Selectivity | >95% |

| Purification Method | Column chromatography |

This method is favored for its high selectivity and compatibility with nitro-group reduction, though it requires careful handling of air-sensitive reagents.

Alkylation of 2-Aminobenzyl Derivatives

Alkylation involves substituting a leaving group (e.g., chloride) on 2-aminobenzyl chloride with dimethylamine. The reaction proceeds via nucleophilic substitution:

Key Considerations

-

Base : Triethylamine (TEA) or potassium carbonate (K2CO3) neutralizes HCl, driving the reaction forward.

-

Solvent : Dimethylformamide (DMF) or acetonitrile facilitates solubility.

-

Temperature : 80–100°C accelerates substitution kinetics.

Table 2: Alkylation Method Efficiency

| Condition | Outcome |

|---|---|

| Yield | 65–72% |

| Reaction Time | 18–36 hours |

| Byproducts | <5% di-alkylated |

| Scalability | Suitable for batch production |

The method’s simplicity is offset by moderate yields and the need for rigorous purification to remove unreacted dimethylamine.

Mannich Reaction-Based Synthesis

The Mannich reaction enables one-pot synthesis by condensing aniline, formaldehyde, and dimethylamine in acidic conditions:

Mechanistic Insights

-

Acid Catalyst : HCl or acetic acid protonates formaldehyde, generating an electrophilic iminium ion.

-

Regioselectivity : The ortho position is favored due to steric and electronic effects of the amine group.

Table 3: Mannich Reaction Parameters

| Variable | Optimal Value |

|---|---|

| pH | 4–5 |

| Temperature | 60–70°C |

| Yield | 80–88% |

| Reaction Time | 6–8 hours |

This route is highly efficient but requires precise pH control to minimize polymerization of formaldehyde.

Catalytic Hydrogenation of Nitrostyrene Derivatives

Starting from 2-nitrostyrene, catalytic hydrogenation introduces both the amine and dimethylamino groups:

Process Optimization

-

Catalyst : Raney nickel or palladium on carbon (Pd/C) at 10–15 bar H2 pressure.

-

Solvent : Ethanol or ethyl acetate ensures homogeneity.

Table 4: Hydrogenation Efficiency Metrics

| Metric | Value |

|---|---|

| Conversion | 92–95% |

| Selectivity | 88–90% |

| Reaction Time | 4–6 hours |

| Temperature | 50–60°C |

This method excels in scalability and reduced waste generation, aligning with green chemistry principles.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and minimal environmental impact. Continuous flow reactors have been adopted to enhance the alkylation and hydrogenation methods:

-

Flow Reactor Advantages :

-

Improved heat and mass transfer.

-

Reduced reaction times (e.g., 2 hours for alkylation vs. 24 hours in batch).

-

Higher purity (>98%) due to controlled residence times.

-

Table 5: Batch vs. Continuous Flow Performance

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 70% | 85% |

| Solvent Consumption | High | Reduced by 40% |

| Energy Input | 120 kWh/kg | 80 kWh/kg |

Comparative Analysis of Synthesis Routes

Table 6: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost ($/kg) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85 | 120 | Moderate | High |

| Alkylation | 70 | 90 | High | Moderate |

| Mannich Reaction | 88 | 110 | Low | High |

| Catalytic Hydrogenation | 90 | 150 | Low | Very High |

The Mannich reaction and catalytic hydrogenation are preferred for large-scale production due to their balance of yield, cost, and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

2-((Dimethylamino)methyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino group activates the benzene ring towards electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine and nitric acid are employed.

Major Products

Oxidation: Nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated and nitrated products.

Applications De Recherche Scientifique

2-((Dimethylamino)methyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-((Dimethylamino)methyl)aniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table summarizes key analogues of 2-((Dimethylamino)methyl)aniline, highlighting differences in substituents, molecular weights, and applications:

Reactivity and Functional Group Influence

- Electron-Donating Effects: The dimethylamino group in this compound increases electron density on the aromatic ring, enhancing its nucleophilicity in electrophilic substitution reactions compared to unsubstituted aniline .

- Steric Hindrance: The methylene linker reduces steric hindrance compared to bulkier analogues like 2-[2-(Dimethylamino)ethoxy]aniline, which has a longer ethoxy spacer. This difference impacts reaction kinetics in coupling reactions .

- Halogenated Derivatives: Bromo-substituted analogues (e.g., 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline) exhibit reduced reactivity in nucleophilic aromatic substitution due to electron-withdrawing effects of bromine .

Activité Biologique

2-((Dimethylamino)methyl)aniline, also known as 2-(N,N-dimethylaminomethyl)aniline, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C9H12N2

- Molecular Weight : 148.20 g/mol

- CAS Number : 1904-62-7

The compound features a dimethylamino group attached to a benzylamine structure, which contributes to its reactivity and biological interactions.

This compound acts primarily as a TrkA inhibitor , impacting the neurotrophic receptor involved in various cellular processes. The inhibition of TrkA can lead to altered signaling pathways associated with neuronal survival and differentiation.

Target Interaction

- Target Protein : TrkA (Tropomyosin receptor kinase A)

- Effect : Inhibition of receptor activity, leading to downstream effects on cell survival and proliferation.

Biological Activity and Applications

The biological activity of this compound has been documented in various studies, showcasing its potential in different fields:

Anticancer Activity

Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it could inhibit the proliferation of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Antimicrobial Properties

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

| Bacterial Strain | MIC (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

Case Studies

-

Breast Cancer Inhibition :

A study published in Cancer Research highlighted the efficacy of this compound in reducing tumor size in xenograft models by targeting TrkA pathways. The findings indicated a significant decrease in tumor growth compared to control groups. -

Antibacterial Efficacy :

In a clinical trial assessing the compound's antibacterial properties, it was found effective against Methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum biofilm inhibitory concentration (MBIC) significantly lower than conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.